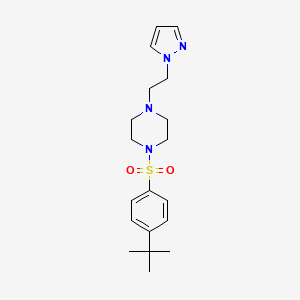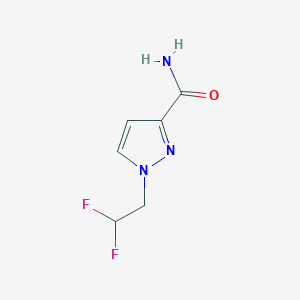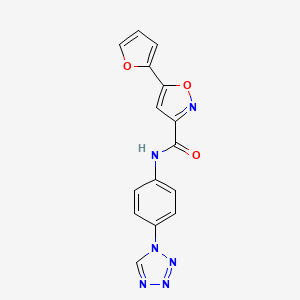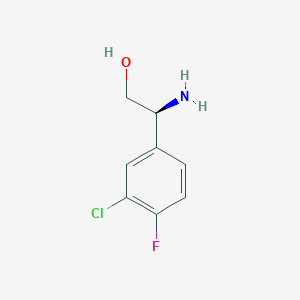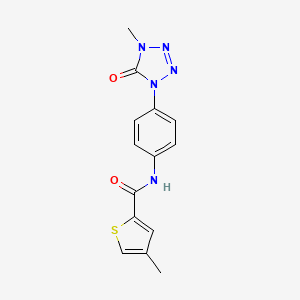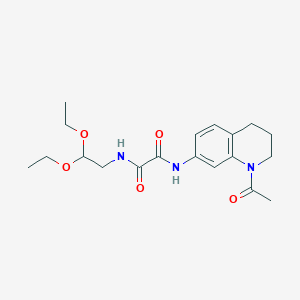
N'-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-(2,2-diethoxyethyl)oxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-(2,2-diethoxyethyl)oxamide, commonly known as QNZ, is a small molecule inhibitor that has gained significant attention in recent years due to its potential therapeutic applications. QNZ is a synthetic compound that was first synthesized in 2009 and has since been studied extensively for its ability to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor that plays a critical role in regulating the immune response, inflammation, and cell survival.
科学的研究の応用
Chemosensors for Metal Ions
A significant application of quinoline derivatives is in the development of chemosensors for detecting metal ions. For example, Li et al. (2014) synthesized a fluorescent sensor with a quinoline group, demonstrating excellent selectivity and sensitivity for Zn(2+) ions over other cations in acetonitrile aqueous solution. This sensor could distinguish Zn(2+) from Cd(2+) based on different binding modes and structural arrangements, contributing to its potential in environmental and biological monitoring (Li et al., 2014).
Antimicrobial and Antitubercular Activities
Quinoline derivatives also show promise in antimicrobial and antitubercular applications. Kumar et al. (2014) investigated novel carboxamide derivatives of 2-quinolones for their antimicrobial activity, finding that most compounds exhibited significant antibacterial, antifungal, and antitubercular activities. This research highlights the potential of quinoline derivatives in developing new antimicrobial agents (Kumar et al., 2014).
Molecular and Structural Analysis
Research into the molecular and structural aspects of quinoline derivatives can lead to novel applications in drug design and development. For instance, Shishkina et al. (2018) found two polymorphic modifications of a quinoline derivative, revealing differences in crystal packing and potential implications for its diuretic properties and use in hypertension treatment (Shishkina et al., 2018).
Selective Chemosensors for Living Cells
Park et al. (2015) developed a highly selective "off-on fluorescence type" chemosensor for Zn2+ using a quinoline as the fluorophore. This chemosensor showed remarkable fluorescence enhancement in the presence of Zn2+ in aqueous solution and could detect Zn2+ in living cells and water samples, highlighting its potential for practical applications in monitoring Zn2+ concentrations in biological and environmental samples (Park et al., 2015).
Synthesis and Reactivity Studies
Research on the synthesis and reactivity of quinoline derivatives opens up avenues for creating novel compounds with potential applications across various domains. Aleksandrov et al. (2020) described the synthesis of 2-(thiophen-2-yl)[1,3]thiazolo[4,5-f]quinoline and its derivatives, demonstrating the potential for developing new molecules with tailored properties for specific applications (Aleksandrov et al., 2020).
特性
IUPAC Name |
N'-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-(2,2-diethoxyethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O5/c1-4-26-17(27-5-2)12-20-18(24)19(25)21-15-9-8-14-7-6-10-22(13(3)23)16(14)11-15/h8-9,11,17H,4-7,10,12H2,1-3H3,(H,20,24)(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBKYAQOADCWXMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CNC(=O)C(=O)NC1=CC2=C(CCCN2C(=O)C)C=C1)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-(2-(1H-imidazol-1-yl)ethyl)piperazin-1-yl)-2-(benzo[d]isoxazol-3-yl)ethanone](/img/structure/B2988756.png)
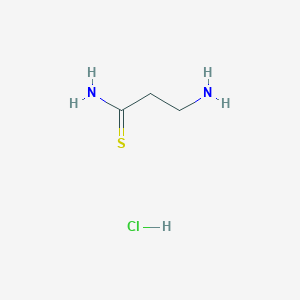
![3-[(4-Chlorobenzyl)sulfonyl]-5-methyl-4-isothiazolecarbonitrile](/img/structure/B2988758.png)



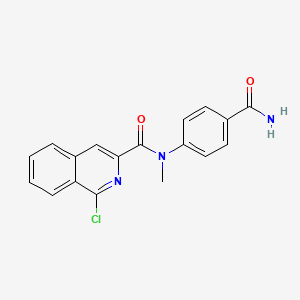
![5-[2-(6-Tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-3-cyclopropyl-1,2,4-thiadiazole](/img/structure/B2988768.png)
